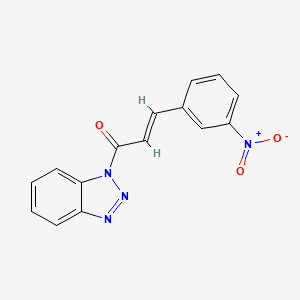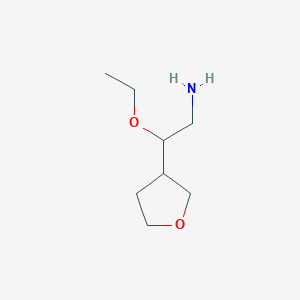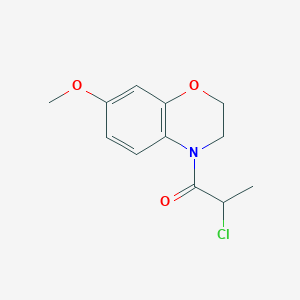![molecular formula C26H19FN2 B2747110 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-59-3](/img/structure/B2747110.png)
13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a derivative of acridine . Acridine derivatives are a class of compounds with a broad spectrum of biological activity and are of great interest to scientists . They exhibit antitumor, antimicrobial, and antiviral activities and are applicable in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of acridine derivatives has been a topic of interest for many researchers . Various methods have been developed to synthesize these compounds, including the use of ultrasound in the synthesis of acridines .Molecular Structure Analysis
Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .Chemical Reactions Analysis
Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase . They are also used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties . These properties are attributed to their semi-planar heterocyclic structure .Aplicaciones Científicas De Investigación
a. Anticancer Agents: Fluorinated compounds have been investigated as potential anticancer agents. The presence of fluorine atoms can modulate drug metabolism, improve pharmacokinetics, and enhance tumor targeting. Researchers may explore the compound’s efficacy against specific cancer cell lines, its mechanism of action, and potential synergies with other drugs.
b. Kinase Inhibitors: Given the compound’s complex structure, it could be evaluated as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Investigating the compound’s selectivity and potency against kinases involved in diseases (e.g., cancer, inflammation) is essential.
Radiochemistry and Imaging
Fluorine-18 (^18F) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Incorporating ^18F into organic molecules allows non-invasive visualization of biological processes. Consider the following applications:
a. PET Imaging Agents: Researchers may explore the synthesis of ^18F-substituted pyridines for PET imaging. These agents can target specific receptors, enzymes, or transporters in vivo. Investigate the compound’s stability, biodistribution, and clearance kinetics for potential clinical use.
a. Synthetic Methods: Review classical and recent methods for synthesizing fluoropyridines, including 2-, 3-, and 4-fluoropyridines. Highlight key reactions such as Umemoto and Balts-Schiemann reactions . Discuss challenges in selectively introducing fluorine atoms into pyridine rings.
b. Biological Activity: Explore the compound’s biological activity beyond cancer research. Investigate its interactions with enzymes, receptors, or other biomolecules. For instance, consider its potential as a histone deacetylase inhibitor .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Propiedades
IUPAC Name |
13-[(2-fluorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2/c27-22-10-4-1-8-19(22)16-29-24-12-6-3-9-20(24)21-14-13-18-15-17-7-2-5-11-23(17)28-25(18)26(21)29/h1-12,15H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBYORDELWYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

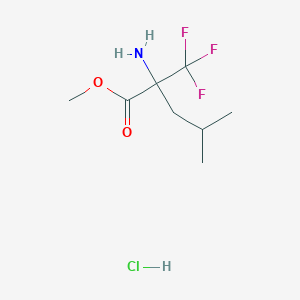
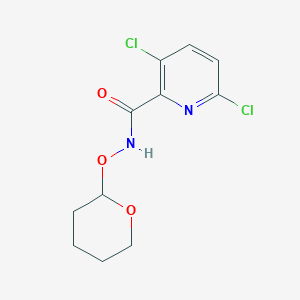
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)
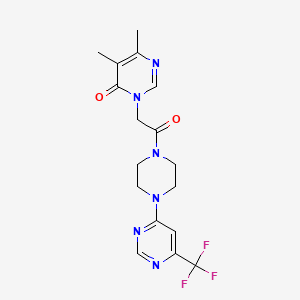
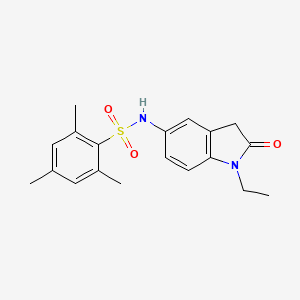
![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)


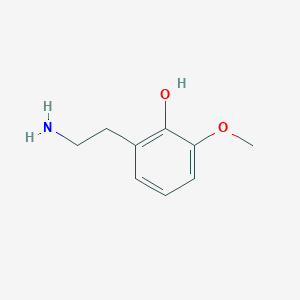
![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)
